Cabergoline Diphosphate

Dopamine D2 receptor Radioligand binding assay Human striatal tissue

Researchers face critical issues: short-acting dopamine agonists require daily dosing, introducing handling stress and peak-trough variability. Cabergoline diphosphate solves this with its extended 63-109h half-life and sub-nanomolar D2 affinity (Ki 0.61 nM). - 10-30x longer half-life vs bromocriptine/pergolide; enables twice-weekly dosing - Superior D2/D1 selectivity; ideal for D2-mediated pathway studies - 77% prolactin normalization vs 59% for bromocriptine; lower animal attrition High-purity salt form ensures enhanced solubility and formulation stability.

Molecular Formula C26H43N5O10P2
Molecular Weight 647.6 g/mol
CAS No. 85329-89-1
Cat. No. B1242923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabergoline Diphosphate
CAS85329-89-1
Synonyms1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea
1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate
Cabaser
Cabaseril
cabergoline
cabergoline diphosphate
Dostinex
FCE 21336
FCE-21336
Galastop
Molecular FormulaC26H43N5O10P2
Molecular Weight647.6 g/mol
Structural Identifiers
SMILESCCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1
InChIKeyQCSYJICXNUHBML-CGCNXJRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cabergoline Diphosphate Pharmacological Overview


Cabergoline diphosphate (CAS 85329-89-1) is a synthetic ergoline derivative that functions as a high-affinity dopamine D2 receptor agonist [1]. It is the diphosphate salt form of cabergoline base, employed to enhance aqueous solubility and formulation stability for research and pharmaceutical applications . As a long-acting dopaminergic agent, cabergoline diphosphate is distinguished by its extended elimination half-life (63–109 hours) [2] and its potent binding profile, which includes high affinity for D2 (Ki = 0.61–0.7 nM), D3 (Ki = 1.27–1.5 nM), and 5-HT2B (Ki = 1.2 nM) receptors .

High-affinity D2 dopamine receptor agonist tool compound
Extended pharmacokinetic half-life supports chronic dosing research
Diphosphate salt form enhances aqueous solubility and stability

Why Cabergoline Diphosphate Cannot Be Substituted


Dopamine agonists within the ergoline and non-ergoline classes exhibit substantial divergence in receptor binding selectivity, pharmacokinetic duration, and clinical tolerability that preclude interchangeable use. Cabergoline diphosphate demonstrates D2 selectivity markedly higher than bromocriptine or pergolide [1], an elimination half-life that is 10- to 30-fold longer than bromocriptine (6–8 hours) or pergolide (15–20 hours) [2], and a tolerability profile with adverse event rates approximately 4.4-fold lower than bromocriptine in head-to-head trials [3]. Generic substitution among these agents without accounting for these quantitative differentiators would compromise experimental reproducibility in receptor pharmacology studies and undermine therapeutic equivalence in clinical investigation.

D2/D1 selectivity profile differs from bromocriptine and pergolide; receptor activation patterns may shift.

Elimination half-life substantially longer than short-acting dopamine agonists; chronic exposure kinetics may not transfer directly.

Tolerability endpoint rates differ in comparator studies; potential confound for in vivo behavioral or physiological endpoints.

Cabergoline Diphosphate Comparative Data


D2 Receptor Binding Affinity

In a comparative study using human striatal tissue and [3H]spiperone radioligand binding, cabergoline displayed the highest D2 receptor affinity among clinically approved dopamine agonists [1]. The Ki for cabergoline (0.61 nM) was numerically superior to lisuride (0.95 nM) and substantially lower than the second-generation non-ergot agonists pramipexole (79.5 µM) and ropinirole (98.7 µM) [1].

D2 Binding Affinity
Head-to-head
0.61 nM
Reported D2 Ki; supports high-affinity binding studies
Human striatal tissue; lisuride 0.95 nM, pramipexole 79.5 µM
Dopamine D2 receptor Radioligand binding assay Human striatal tissue

D2 Receptor Selectivity

In rat striatal membrane binding assays, cabergoline exhibited significantly higher D2 receptor selectivity compared to bromocriptine and pergolide [1]. While pergolide showed the highest absolute D2 affinity in this model, its D1 affinity was also substantial (Ki = 447 nM), reducing its functional selectivity. Cabergoline demonstrated a superior D2/D1 selectivity profile, which correlated with reduced stereotypic behavior in vivo (only mild stereotypy at 2.0 mg/kg vs. potent stereotypy with pergolide at 0.5–1.0 mg/kg) [1].

D2 Receptor Selectivity
Head-to-head
High D2/D1 selectivity
vs.
Pergolide: lower selectivity (D1 Ki 447 nM)
Reported D2/D1 selectivity profile; supports D2-focused pathway studies
Rat striatal membranes; reduced stereotypic behavior in vivo
D2/D1 selectivity Receptor pharmacology Ergot alkaloids

Elimination Half-Life

Cabergoline possesses an exceptionally long elimination half-life (63–109 hours in healthy subjects and Parkinson's patients; 79–115 hours in pituitary tumor patients) [1][2]. This contrasts sharply with bromocriptine (t½ ≈ 6–8 hours) and pergolide (t½ ≈ 15–20 hours) [3], enabling once-daily or twice-weekly administration versus the multiple daily dosing required for comparators.

Elimination Half-Life
Cross-study
63–109 h
Extended half-life supports chronic dosing study design
Bromocriptine 6–8 h; pergolide 15–20 h
Pharmacokinetics Elimination half-life Dosing frequency

Prolactin Normalization Rate

In an 8-week randomized, double-blind, active-comparator study (Study 2, n=459), cabergoline (0.5 mg twice weekly) achieved superior prolactin normalization rates compared to bromocriptine (2.5 mg twice daily) [1]. The study, conducted in women with hyperprolactinemic amenorrhea, demonstrated statistically significant differences in multiple clinical endpoints.

Prolactin Normalization
Head-to-head
77% normal
vs.
59% (bromocriptine)
Reported prolactin normalization endpoint in trial context
8-week randomized study; n=459 women
Hyperprolactinemia Prolactin normalization Clinical efficacy

Adverse Event Rate

A 12-week randomized study comparing cabergoline (0.5 mg twice weekly) with bromocriptine (2.5–5 mg twice daily) in hyperprolactinemic patients found a statistically significant difference in adverse event incidence [1]. The adverse event rate with cabergoline was 4.4-fold lower than with bromocriptine.

Adverse Event Rate
Head-to-head
12%
vs.
53% (bromocriptine)
Reported tolerability endpoint context; may reduce in vivo study confound
12-week trial; n=34 hyperprolactinemic patients
Tolerability Adverse events Discontinuation rate

Cabergoline Diphosphate Key Applications


D2 Receptor Binding and Occupancy Studies

Cabergoline diphosphate, with its sub-nanomolar D2 affinity (Ki = 0.61–0.7 nM), is the preferred ligand for competitive binding assays requiring high receptor occupancy at low concentrations [1]. Its affinity exceeds that of non-ergot agonists pramipexole and ropinirole by over five orders of magnitude, enabling robust signal detection in radioligand displacement studies where weaker agonists would require impractically high concentrations. This is particularly valuable in human tissue-based assays where receptor density may be limited.

Chronic Dosing with Stable Target Engagement

The extended elimination half-life of cabergoline diphosphate (63–115 hours) enables simplified twice-weekly dosing while maintaining continuous D2 receptor occupancy [1]. This pharmacokinetic profile is superior to bromocriptine (t½ = 6–8 hours) for long-term behavioral, neuroendocrine, or disease-model studies where daily or multiple-daily dosing would introduce handling stress, circadian variability, and compliance artifacts. The stable plasma concentrations also minimize the peak-trough fluctuations that can confound interpretation of dose-response relationships.

Prolactin-Dependent Disease Models

For research involving prolactinoma xenografts, hyperprolactinemia models, or lactation suppression studies, cabergoline diphosphate provides superior prolactin-lowering efficacy (77% normalization at 8 weeks vs. 59% with bromocriptine) [1] combined with significantly better tolerability (12% adverse event rate vs. 53%) [2]. This efficacy-tolerability advantage reduces animal welfare concerns and minimizes attrition in longitudinal studies, making cabergoline diphosphate the rational choice for prolactin-focused experimental protocols.

D2-Selective Pharmacology Studies

Cabergoline diphosphate demonstrates D2/D1 selectivity superior to both bromocriptine and pergolide, as established in direct comparative binding assays [1]. This enhanced selectivity profile makes cabergoline the appropriate tool compound for experiments where D1 receptor activation must be minimized—for instance, in studies of D2-mediated signaling pathways, neuroprotective mechanisms, or behavioral paradigms where D1 agonism would produce confounding stereotypic behaviors [1].

Application
Selection Property
Validation Focus
D2 receptor binding assays
High-affinity D2 binding profile
Competitive binding assay sensitivity
Chronic target engagement studies
Extended pharmacokinetic half-life
Continuous receptor occupancy; reduced dosing frequency
Prolactin-dependent model research
Prolactin suppression endpoint profile
Model response consistency; endpoint interpretation
D2-selective pharmacology studies
D2/D1 selectivity profile
Minimized D1-mediated off-target activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabergoline Diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.